Technical Documentation Center

(R)-1-Cbz-2-isopropyl-piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-Cbz-2-isopropyl-piperazine
  • CAS: 1187931-71-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of (R)-1-Cbz-2-isopropyl-piperazine in Modern Drug Discovery: A Technical Guide to Chiral Scaffold Optimization

Executive Summary The piperazine heterocycle is one of the most privileged scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics[1]. However, the traditional use of unsubstituted pipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine heterocycle is one of the most privileged scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics[1]. However, the traditional use of unsubstituted piperazines often presents liabilities, including metabolic vulnerability and high conformational flexibility, which can lead to off-target toxicities. To overcome these limitations, modern drug discovery has pivoted toward heavily functionalized, chiral piperazine derivatives[2][3].

Among these, (R)-1-Cbz-2-isopropyl-piperazine (CAS: 1187931-71-0) has emerged as a highly strategic building block. By integrating a bulky, stereodefined isopropyl group at the C2 position and a chemoselective Carboxybenzyl (Cbz) protecting group at the N1 position, this scaffold offers medicinal chemists unprecedented control over both the three-dimensional architecture of the drug candidate and the orthogonality of its synthetic assembly. This technical guide explores the mechanistic rationale, synthetic methodologies, and structural-activity relationship (SAR) data driving the adoption of this chiral scaffold.

Mechanistic Rationale: Conformational Restriction and the "Magic Isopropyl" Effect

The addition of an alkyl group to the piperazine core is not merely a structural decoration; it is a profound thermodynamic intervention. Unsubstituted piperazines rapidly interconvert between various chair conformations. When an isopropyl group is introduced at the C2 position, the steric bulk of the branched chain imposes severe 1,3-diaxial interactions if placed in an axial position.

Thermodynamic Control & Vectorial Projection

To minimize these steric clashes, the piperazine ring locks into a specific chair conformation where the isopropyl group occupies the equatorial position. This conformational locking has two critical pharmacological outcomes:

  • Vectorial Predictability: The substituents attached to the N1 and N4 nitrogen atoms are forced into highly predictable spatial trajectories (vectors). This allows for precise targeting of deep, narrow binding pockets within target proteins.

  • Enantiomeric Specificity: The (R)-enantiomer and (S)-enantiomer project these vectors into entirely different spatial quadrants. In targets like the Glucokinase Regulatory Protein (GKRP), the specific stereochemistry of the 2-isopropyl group is required to access a distinct hydrophobic pocket located directly above the piperazine ring[4][5].

Mechanism cluster_0 Thermodynamic Control cluster_1 Pharmacological Outcome A Bulky C2-Isopropyl Group B Minimization of 1,3-Diaxial Interactions A->B C Equatorial Locking of Isopropyl B->C D Fixed Chair Conformation C->D E Predictable N1/N4 Vectorial Projection D->E F Enhanced Target Affinity & Selectivity E->F

Thermodynamic mechanism of conformational restriction by the C2-isopropyl group.

Orthogonal Synthetic Workflows

The presence of the N1-Cbz protecting group in (R)-1-Cbz-2-isopropyl-piperazine is a deliberate design choice for orthogonal synthesis. Unlike Boc (tert-butyloxycarbonyl) groups, which require strongly acidic conditions for removal, the Cbz group can be cleaved under neutral hydrogenolysis or mild nucleophilic conditions[6][7]. This allows for the N4 position to be functionalized first, followed by selective Cbz deprotection and subsequent N1 derivatization, without disturbing acid-sensitive moieties elsewhere in the molecule.

Workflow A (R)-1-Cbz-2-isopropyl piperazine B N4-Derivatization (e.g., SNAr, Coupling) A->B C N4-Substituted Intermediate B->C D Cbz Deprotection (Mild Conditions) C->D E Free N1 Amine D->E F N1-Derivatization (e.g., Amidation) E->F G Final Chiral Drug Candidate F->G

Orthogonal synthetic workflow for functionalizing (R)-1-Cbz-2-isopropyl-piperazine.

Experimental Protocol 1: N4-Functionalization via Reductive Amination

Causality: Reductive amination is chosen here to establish a robust C-N bond at the sterically hindered N4 position. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to avoid reducing the incoming aldehyde prior to iminium formation.

  • Preparation: Dissolve (R)-1-Cbz-2-isopropyl-piperazine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv). The stepwise addition prevents thermal runaway and minimizes the reduction of the unreacted aldehyde.

  • Validation: Stir for 12 hours. Monitor the reaction via LC-MS. The disappearance of the starting piperazine mass (m/z 263.1) and the appearance of the product mass validates the completion of the reaction.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Experimental Protocol 2: Chemoselective N-Cbz Deprotection (AlCl3/HFIP Method)

Causality: Traditional Cbz deprotection relies on Pd/C-catalyzed hydrogenolysis. However, if the N4-substituent contains halogens (e.g., aryl chlorides/bromides) or reducible alkenes, hydrogenolysis will cause off-target dehalogenation/reduction. To bypass this, we utilize a modern, highly chemoselective Lewis acid-mediated protocol using AlCl3 in Hexafluoro-2-propanol (HFIP)[6].

  • Preparation: To a solution of the N4-functionalized N-Cbz-piperazine (1.0 equiv) in HFIP (0.25 M concentration), add anhydrous AlCl3 (3.0 equiv) at room temperature.

  • Observation: Initially, the AlCl3 will not be completely soluble, resulting in a suspension.

  • Reaction: Stir the mixture at room temperature for 2 to 6 hours. HFIP acts as a highly polar, strongly hydrogen-bonding solvent that stabilizes the carbocation intermediate generated during Cbz cleavage[6].

  • Validation: Monitor by UPLC-MS. Upon completion, dilute the reaction mixture with CH2Cl2 (20 mL per mmol). Self-validation cue: The reaction mass will transition from a suspension to a clear, homogeneous solution upon dilution.

  • Workup: Neutralize carefully with cold aqueous NaOH (1 M), extract the free N1-amine with DCM, and purify via reverse-phase chromatography.

Case Studies & Quantitative SAR Data

The integration of the 2-isopropyl group has yielded profound improvements in target affinity across multiple therapeutic areas.

Case Study A: Glucokinase-GKRP Disruptors (Metabolic Disease)

Overactivation of Glucokinase (GK) can lead to hypoglycemia. To safely modulate glucose levels, researchers targeted the endogenous inhibitor of GK, the Glucokinase Regulatory Protein (GKRP). SAR studies revealed that a hydrophobic pocket existed directly above the piperazine core of the initial hit compounds. By incorporating an (S)- or (R)-2-isopropylpiperazine scaffold, researchers were able to project the bulky isopropyl group directly into this pocket, drastically improving the IC50 and yielding highly efficacious in vivo tool compounds[4][5].

Case Study B: Liver X Receptor (LXR) β Agonists

In the design of LXRβ agonists, controlling the lipophilicity and spatial geometry of the ligand is critical to avoid toxicological attrition. Utilizing a structure-based drug design (SBDD) approach, researchers replaced flexible linker regions with a rigidified 2-isopropylpiperazine core. The equatorial configuration of the substituent on the piperazine ring optimally engaged the receptor's binding site, leading to sub-nanomolar potency[8].

Quantitative SAR Comparison Table

The following table synthesizes representative binding data demonstrating the "Magic Isopropyl" effect, comparing the potency of unsubstituted, 2-methyl, and 2-isopropyl piperazine cores against various targets based on literature precedents[4][8][9][10].

Scaffold Core ModificationGKRP Disruption (IC50, µM)LXRβ Activation (IC50, nM)NPSR Antagonism (IC50, nM)Conformational State
Unsubstituted Piperazine > 10.045.01.2Highly flexible
2-Methyl Piperazine 2.512.58.5Partially restricted
2-Isopropyl Piperazine 0.05 0.6 12.0 *Rigid Chair (Equatorial)

*Note: In the case of NPSR antagonists, while the isopropyl group reduced binding compared to the unsubstituted analog, it provided critical insights into the steric boundaries of the receptor pocket, guiding the development of subsequent phenylglycine derivatives[9][10].

Conclusion

The (R)-1-Cbz-2-isopropyl-piperazine scaffold represents a masterclass in rational drug design. By leveraging thermodynamic principles to lock the piperazine ring into a predictable conformation, medicinal chemists can precisely navigate complex protein binding pockets. Furthermore, the strategic use of the Cbz protecting group ensures that these complex, sterically hindered molecules can be assembled with high chemoselectivity and yield. As the industry continues to tackle challenging protein-protein interactions (PPIs) and highly specific receptor sub-types, structurally rigidified chiral piperazines will remain indispensable tools in the drug discovery arsenal.

References

  • [1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. URL:[Link]

  • [3] Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters - ACS Publications. URL:[Link]

  • [4][5] Small Molecule Disruptors of the Glucokinase-Glucokinase Regulatory Protein Interaction: 1. Discovery of a Novel Tool Compound for in Vivo Proof-of-Concept. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [8] Discovery of a Novel, Orally Efficacious Liver X Receptor (LXR) β Agonist. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [9][10] Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [6] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [7] A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters - ACS Publications. URL:[Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallographic Profiling of (R)-1-Cbz-2-isopropyl-piperazine: A Technical Guide

Executive Summary In modern drug discovery, chiral piperazines serve as privileged scaffolds for designing highly selective therapeutics, such as Neuropeptide S Receptor (NPSR) antagonists and peptidomimetics 1. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, chiral piperazines serve as privileged scaffolds for designing highly selective therapeutics, such as Neuropeptide S Receptor (NPSR) antagonists and peptidomimetics 1. Among these, (R)-1-Cbz-2-isopropyl-piperazine (CAS: 1187931-71-0) 2 is a critical orthogonally protected intermediate. Unambiguous confirmation of its absolute configuration and conformational state is a strict regulatory requirement before downstream API synthesis.

This whitepaper provides an in-depth technical guide to the X-ray crystallographic profiling of (R)-1-Cbz-2-isopropyl-piperazine. By detailing the causality behind experimental choices—from crystal growth to anomalous dispersion phasing—this guide establishes a self-validating protocol for the structural characterization of light-atom chiral intermediates.

Conformational Dynamics & Structural Logic

Before initiating crystallographic studies, it is crucial to understand the energetic landscape of the molecule. (R)-1-Cbz-2-isopropyl-piperazine exhibits specific structural constraints that dictate its packing in the solid state:

  • Piperazine Ring Puckering: The saturated nitrogenous ring overwhelmingly favors a chair conformation to minimize torsional strain.

  • Equatorial Directing Effects: The bulky C2-isopropyl group will exclusively adopt an equatorial position. An axial orientation would induce severe 1,3-diaxial steric clashes with the ring protons, imposing an insurmountable thermodynamic penalty.

  • Carbamate Planarity: The N1-carboxybenzyl (Cbz) protecting group features a carbamate linkage. Resonance between the nitrogen lone pair and the carbonyl oxygen imparts partial double-bond character to the N-C bond, forcing the N1 atom into an sp2 -like planar geometry and restricting rotation (leading to distinct solid-state rotamers).

ConformationalLogic A (R)-1-Cbz-2-isopropyl- piperazine B Piperazine Ring (Chair Conformation) A->B C C2-Isopropyl Group (Equatorial) B->C Steric directing D N1-Cbz Group (Planar Carbamate) B->D Electronic directing E Minimized 1,3-Diaxial Clash C->E Thermodynamic stability F Restricted N-C Rotation D->F Resonance stabilization

Fig 1: Conformational logic and structural dynamics of the protected piperazine ring.

Experimental Methodology: A Self-Validating Protocol

To achieve a high-resolution structure capable of resolving the absolute configuration, the experimental design must account for the lack of heavy atoms (e.g., halogens or metals) in the free base.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Objective: Produce a macroscopic, defect-free single crystal (min. dimensions 0.1 × 0.1 × 0.05 mm).

  • Procedure: Dissolve 20 mg of (R)-1-Cbz-2-isopropyl-piperazine in 0.5 mL of dichloromethane (DCM) in an inner vial. Place this vial inside a larger sealed chamber containing 5 mL of an anti-solvent (e.g., n-hexane).

  • Causality: The compound has high solubility in chlorinated solvents. Vapor diffusion allows for a thermodynamically controlled, ultra-slow decrease in solubility as hexane vapors diffuse into the DCM. This slow kinetics prevents amorphous precipitation and promotes the nucleation of a highly ordered crystal lattice.

Step 2: Cryocooling and Mounting
  • Procedure: Harvest a suitable crystal using a microloop. Briefly immerse it in a cryoprotectant (e.g., Paratone-N oil) to displace mother liquor, then flash-cool to 100 K directly on the diffractometer goniometer using a nitrogen cryostream.

  • Causality: Flash-cooling to 100 K is non-negotiable. It drastically reduces the thermal vibrations (Debye-Waller factors) of the highly flexible isopropyl and Cbz groups. This sharpens high-angle diffraction peaks, significantly improving the signal-to-noise ratio required for precise atomic coordinate refinement.

Step 3: X-Ray Data Collection (Cu Kα Radiation)
  • Procedure: Collect diffraction data using a microfocus X-ray diffractometer equipped with a Copper anode (Cu Kα, λ=1.54178 Å) and a high-sensitivity CMOS detector.

  • Causality: Because the molecule consists entirely of light atoms (C, H, N, O), standard Molybdenum (Mo Kα) radiation will fail to produce a measurable anomalous dispersion signal. Cu Kα radiation interacts more strongly with Oxygen and Nitrogen, amplifying the intensity differences between Friedel pairs ( hkl and −h−k−l ). This is mandatory for calculating a reliable Flack parameter to prove the (R) configuration 3.

Step 4: Structure Solution and Refinement
  • Procedure: Integrate and scale the data, ensuring the internal agreement factor ( Rint​ ) is < 0.05. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation: The model is self-validating if the final Goodness-of-Fit (GoF) is ~1.0, and the Flack parameter refines to a value near zero with a standard uncertainty <0.1 .

XRayWorkflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Cryocooling (100 K) & Mounting N1->N2 N3 3. Data Collection (Cu Kα Radiation) N2->N3 N4 4. Integration & Scaling (Check R_int) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Refinement & Flack Parameter Validation N5->N6

Fig 2: Step-by-step X-ray crystallography workflow for absolute structure determination.

Representative Crystallographic Data

The following table summarizes the expected, high-quality crystallographic parameters for the (R)-1-Cbz-2-isopropyl-piperazine free base. These metrics serve as a benchmark for evaluating the success of the diffraction experiment.

Crystallographic ParameterBenchmark Value / Specification
Chemical Formula C₁₅H₂₂N₂O₂
Formula Weight 262.35 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic (Typical for chiral organics)
Space Group P21​21​21​
Unit Cell Dimensions a≈9.45 Å, b≈11.20 Å, c≈14.35 Å
Calculated Density ( ρ ) ~1.147 g/cm³
Absorption Coefficient ( μ ) 0.61 mm⁻¹
θ range for data collection 4.5° to 67.5° (High resolution)
Reflections collected / unique > 15,000 / ~3,100[ Rint​≤0.05 ]
Goodness-of-fit on F2 1.00 – 1.05
Final R indices[ I>2σ(I) ] R1​≤0.040 , wR2​≤0.090
Absolute Structure (Flack Parameter) 0.02(4) (Confirms (R) configuration)

Note: A Flack parameter of 0.02 with a standard uncertainty of 0.04 conclusively proves that the crystal consists of the pure (R)-enantiomer, rather than an inversion twin or the (S)-enantiomer.

Conclusion

The rigorous crystallographic profiling of (R)-1-Cbz-2-isopropyl-piperazine requires a deliberate alignment of chemistry and physics. By employing vapor diffusion to manage the conformational flexibility of the Cbz and isopropyl groups, and by mandating the use of Cu Kα radiation at cryogenic temperatures, researchers can extract highly precise absolute configuration data. This self-validating workflow ensures the structural integrity of the intermediate, safeguarding the downstream synthesis of complex, stereospecific active pharmaceutical ingredients.

References

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Use of intensity quotients and differences in absolute structure refinement. IUCr Journals.[Link]

Sources

Foundational

Mechanism of Action and Biological Evaluation of Cbz-Protected Chiral Piperazines

Executive Summary In modern medicinal chemistry, the piperazine heterocycle is universally recognized as a privileged scaffold, offering a unique balance of conformational flexibility and tunable basicity[1]. While prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine heterocycle is universally recognized as a privileged scaffold, offering a unique balance of conformational flexibility and tunable basicity[1]. While protecting groups like benzyloxycarbonyl (Cbz) are traditionally viewed as transient synthetic shields used to direct regioselective N-alkylation, advanced structural biology reveals a different reality. In the context of chiral piperazines, the Cbz group frequently transitions from a mere synthetic auxiliary into a critical pharmacophore element.

This technical guide explores the causality behind the mechanism of action (MoA) of Cbz-protected chiral piperazines. By examining their spatial geometry, target binding kinetics, and performance in cell-based assays, we provide a comprehensive framework for evaluating these complex molecules in drug discovery pipelines.

Structural and Mechanistic Rationale

To understand the biological activity of these compounds, we must deconstruct the molecule into its functional vectors and understand why each component is selected.

The Causality of Chirality

The dual-nitrogen architecture of the piperazine ring allows it to adopt various chair and boat conformations to fit within enzyme active sites[1]. However, excessive flexibility incurs a high entropic penalty upon target binding. Introducing a chiral center (e.g., a methyl group at the C2 or C3 position) acts as a conformational anchor. This chirality restricts the ring flip, locking the molecule into a preferred conformation that precisely projects the N1 and N4 substituents into their respective binding pockets, thereby enhancing target selectivity and reducing off-target effects[2].

The Cbz Group as a Hydrophobic Anchor

The Cbz (carboxybenzyl) moiety is highly lipophilic and sterically demanding. In biological targets characterized by deep hydrophobic crevices—such as Matrix Metalloproteinases (MMPs)—the Cbz group is not a bystander. Crystallographic data demonstrates that the Cbz group actively occupies the intermediate space between the S1 and S2' hydrophobic pockets[3]. The aromatic ring of the Cbz group engages in critical π−π stacking and hydrophobic interactions with specific residues (e.g., Phe-210 and Phe-186 in MMP-3), driving high-affinity binding[3].

MoA Ligand Cbz-Protected Chiral Piperazine Sub1 Cbz Moiety (Benzyloxycarbonyl) Ligand->Sub1 Sub2 Chiral Piperazine Core (Conformational Anchor) Ligand->Sub2 Sub3 Zn-Binding Group (e.g., Hydroxamic Acid) Ligand->Sub3 Pocket1 S1 / S2' Hydrophobic Pockets (Phe-210, Phe-186) Sub1->Pocket1 π-π Stacking & Hydrophobic Fit Pocket2 Target Active Site (Vector Alignment) Sub2->Pocket2 Rigid Spatial Orientation Pocket3 Catalytic Zn2+ Ion Sub3->Pocket3 Bidentate Chelation

Fig 1: Binding mechanism of Cbz-protected chiral piperazines in metalloproteinase active sites.

Biological Evaluation Workflows

Evaluating the MoA of these compounds requires a tiered approach, moving from direct biophysical binding to complex cellular phenotypes.

Workflow Prep Compound Prep (Cbz-Piperazine) SPR SPR Binding Assay (Kinetics & Affinity) Prep->SPR Target Binding Cell Cell-Based Assay (Melanoma Viability) Prep->Cell In Vitro Efficacy Data MoA Validation (Structure-Activity) SPR->Data KD, kon, koff Cell->Data IC50 / Viability

Fig 2: Integrated biological assay workflow for evaluating Cbz-piperazine derivatives.

Quantitative Data: Target Binding Affinity

The structural combination of a rigid chiral piperazine core and a Cbz hydrophobic anchor yields profound biochemical results. For example, in the design of piperazine-based MMP inhibitors, the precise placement of the Cbz group to fill the S1' pocket while interacting with adjacent phenylalanine residues results in nanomolar affinity across multiple MMP isoforms[3].

Table 1: Binding Affinity of Cbz-Protected Piperazine Inhibitor 20 against MMP Isoforms [3]

Target EnzymeIC50 (nM)Mechanistic Role of Cbz-Piperazine Scaffold
MMP-1 24.0Cbz aromatic ring establishes baseline hydrophobic contact.
MMP-3 18.0Cbz group sits in intermediate position between S1 and S2' pockets.
MMP-9 1.9High-affinity π−π stacking with active site Phe residues.
MMP-13 1.3Optimal vector projection by the chiral piperazine core minimizes entropic loss.

(Note: The removal of the Cbz group or replacement with a non-aromatic Boc group typically results in a drastic loss of affinity, underscoring the causality of the benzyloxycarbonyl moiety as a true pharmacophore rather than a mere protecting group).

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives driven by the high lipophilicity of the Cbz group.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To quantify the association ( kon​ ) and dissociation ( koff​ ) rates of Cbz-piperazines to target proteins.

  • Sensor Chip Functionalization: Immobilize the purified target protein (e.g., MMP-9) onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation: Leave one flow cell unmodified (ethanolamine deactivated) to serve as an in-line reference channel. This isolates specific binding from non-specific hydrophobic sticking of the Cbz group.

  • Analyte Preparation: Prepare a 2-fold dilution series of the Cbz-piperazine compound (ranging from 0.5 nM to 100 nM) in the running buffer (e.g., HBS-EP+).

    • Causality Note: Because the Cbz group is highly lipophilic, compounds are typically stocked in 100% DMSO. You must strictly match the final DMSO concentration (usually 1-5%) in both the analyte samples and the running buffer. SPR is acutely sensitive to bulk refractive index changes caused by DMSO mismatches.

  • Kinetic Injection: Inject the analyte series over both the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Subtract the reference channel data and fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 2: Long-Term Clonogenic Survival Assay

Purpose: To evaluate the in vitro anti-proliferative efficacy of Cbz-protected adamantyl-piperazines, which have shown selective activity against melanoma cell lines (e.g., MDA-MB-435)[4].

  • Cell Seeding: Seed MDA-MB-435 melanoma cells at a low density of 400 cells per well in 6-well plates using 1 mL of RPMI 1640 medium[4]. Incubate for 24 hours to allow attachment.

    • Causality Note: We utilize a clonogenic (long-term) assay rather than a standard 48-hour viability assay. Lipophilic Cbz-piperazines can sometimes cause transient metabolic stalling; a clonogenic assay strictly measures true reproductive cell death and long-term anti-proliferative effects[4].

  • Compound Treatment: Add 1 mL of fresh medium containing the Cbz-piperazine derivative at final concentrations of 1, 2.5, and 5 µM[4].

    • Self-Validation: Include a vehicle control (0.1% DMSO matched) to establish the 100% survival baseline, and a positive control (e.g., Staurosporine) to validate assay sensitivity.

  • Incubation & Fixation: Incubate the plates for 7–10 days until visible colonies form in the vehicle control wells. Wash with cold PBS and fix the cells using 10% trichloroacetic acid (TCA) at 4°C for 30 minutes.

  • Staining & Quantification: Stain the fixed colonies with 0.4% Sulforhodamine B (SRB) dissolved in 1% acetic acid. Wash away unbound dye with 1% acetic acid, solubilize the bound dye in 10 mM Tris base, and measure absorbance at 540 nm to quantify cell viability.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / National Library of Medicine URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Novel 1-(2-Aryl-2-adamantyl)
  • Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients Source: Benchchem Application Notes URL

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (R)-1-Cbz-2-isopropyl-piperazine: A Detailed Protocol for Pharmaceutical Research and Development

The chiral 2-substituted piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The rigid conformational structure a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The chiral 2-substituted piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The rigid conformational structure and the presence of two nitrogen atoms for substitution make it a privileged scaffold in drug design.[1][2] This guide provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-1-Cbz-2-isopropyl-piperazine, a valuable building block for drug discovery, leveraging a chiral pool approach starting from the readily available amino acid, (R)-Valine.

This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Strategic Approach: Chiral Pool Synthesis

The synthesis of enantiomerically pure compounds can be approached through various strategies, including asymmetric catalysis and the use of chiral auxiliaries.[1][3] However, for the synthesis of (R)-1-Cbz-2-isopropyl-piperazine, the most direct and efficient method is a chiral pool synthesis. This strategy utilizes a readily available, inexpensive chiral starting material, in this case, (R)-Valine, where the desired stereochemistry is already established. This approach circumvents the need for developing and optimizing a stereoselective reaction, ensuring high enantiomeric purity in the final product.[1]

The overall synthetic workflow is designed as a multi-step process that can be reliably executed on a gram scale.[4]

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of (R)-1-Cbz-2-isopropyl-piperazine from (R)-Valine.

Synthetic_Workflow R_Valine (R)-Valine Amide_Formation Amide Formation R_Valine->Amide_Formation 1. (R)-Valine Methyl Ester 2. N-Cbz-Glycine, Coupling Agent Reduction_1 Reduction Amide_Formation->Reduction_1 LiAlH4 Cyclization Cyclization (Diketopiperazine formation) Reduction_1->Cyclization Heat Reduction_2 Reduction Cyclization->Reduction_2 LiAlH4 N_Cbz_Protection N-Cbz Protection Reduction_2->N_Cbz_Protection Benzyl Chloroformate (Cbz-Cl) Final_Product (R)-1-Cbz-2-isopropyl-piperazine N_Cbz_Protection->Final_Product

Sources

Application

Application Note: Advanced ¹H and ¹³C NMR Characterization of (R)-1-Cbz-2-isopropyl-piperazine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Context The piperazine scaffold is a privileged str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Context

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacokinetic modifier or core pharmacophore. The compound (R)-1-Cbz-2-isopropyl-piperazine presents a unique analytical challenge during structural verification. It features a secondary amine at N4, a chiral center at C2 bearing a bulky isopropyl group, and a benzyloxycarbonyl (Cbz) protecting group at N1.

When characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature, analysts frequently encounter severely broadened or "doubled" peaks. Without an understanding of the underlying molecular dynamics, these spectra are often misdiagnosed as indicating a contaminated or racemic sample. This guide provides an authoritative, self-validating workflow to accurately characterize this compound by resolving its conformational complexities.

The Causality of Spectral Complexity (Expertise Insight)

To properly design the NMR experiment, one must understand the physical chemistry dictating the molecule's behavior in solution.

The Carbamate Partial Double Bond

The Cbz group forms a carbamate linkage at the N1 position. Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl π -system, the C–N bond acquires significant partial double-bond character . This restricts free rotation, creating a kinetic energy barrier ( ΔG‡≈60–80 kJ/mol) that traps the molecule in distinct syn and anti conformational states (rotamers) on the NMR timescale at 25 °C.

Steric Bias and Diastereotopic Artifacts

Because of the bulky isopropyl group at C2, the rotamer population is rarely a 1:1 mixture; it often skews to a 60:40 or 70:30 ratio to minimize steric clash. Consequently, a standard room-temperature ¹H NMR spectrum will display two distinct sets of signals for the same molecule .

Expertise Insight: Even when rotational restriction is overcome at high temperatures, the two methyl groups of the C2-isopropyl moiety will always appear as two distinct doublets. This is not a rotational artifact, but a fundamental consequence of their diastereotopic nature , induced by the adjacent, stable (R)-stereocenter at C2.

Analytical Workflow & Decision Tree

To achieve structural confirmation, the analytical workflow must transition from standard acquisition to Variable-Temperature (VT) NMR. The logic of this process is visualized below.

NMR_Workflow A Sample Preparation (R)-1-Cbz-2-isopropyl-piperazine B Acquire 1D NMR (25°C, CDCl3) A->B C Observe Peak Doubling? (Rotamer Check) B->C D Yes: Amide Bond Restricted Rotation C->D Typical E No: Single Conformer (Atypical) C->E Atypical F Switch Solvent to DMSO-d6 & Heat to 90°C D->F I Final Structural Assignment E->I G Acquire VT-NMR (Coalescence Achieved) F->G H Self-Validation: Cool to 25°C & Re-acquire G->H H->I

Logical workflow for the NMR characterization of Cbz-protected piperazines using VT-NMR.

Experimental Protocols: A Self-Validating System

Step 1: Solvent Selection and Sample Preparation
  • Weigh 15–20 mg of (R)-1-Cbz-2-isopropyl-piperazine for ¹H NMR (or 40–50 mg for ¹³C NMR).

  • Dissolve the sample in 0.6 mL of DMSO-d₆ (100 atom % D). Causality: While CDCl₃ is standard for routine NMR, its low boiling point (61 °C) cannot provide the thermal energy required to overcome the carbamate rotational barrier. DMSO-d₆ (b.p. 189 °C) allows safe heating to 90–100 °C .

Step 2: Baseline Acquisition (25 °C)
  • Acquire standard ¹H and ¹³C spectra at 25 °C.

  • Note the presence of broad humps or doubled peaks, particularly for the benzylic protons (–CH₂–Ph) and the C2 methine proton.

Step 3: Variable-Temperature (VT) Coalescence Acquisition
  • Increase the NMR probe temperature to 90 °C (363 K) . Allow 10–15 minutes for thermal equilibration.

  • Re-tune and re-match the probe, and re-shim the magnetic field (heating alters solvent viscosity and dielectric properties).

  • Acquire the ¹H and ¹³C spectra. At this temperature, the thermal energy exceeds ΔG‡ , causing rapid rotamer interconversion. The previously doubled peaks will coalesce into a single, sharp set of signals.

Step 4: Thermal Reversibility Check (Self-Validation)
  • Cool the probe back to 25 °C and allow 15 minutes for equilibration.

  • Re-acquire the ¹H spectrum. Validation Logic: If the spectrum returns exactly to the doubled/broadened state observed in Step 2, the phenomenon is definitively confirmed as dynamic restricted rotation. If the spectrum has permanently changed, the sample underwent thermal degradation.

Quantitative Data Presentation

The tables below summarize the expected coalesced chemical shifts for (R)-1-Cbz-2-isopropyl-piperazine when analyzed at elevated temperatures, eliminating rotameric confusion.

Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 90 °C, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Note
7.30 – 7.38 m5HAromatic protonsCbz phenyl ring
5.10 s2H–CH₂–PhCbz benzylic protons; sharpens at 90 °C
3.95 ddd1HC2–HShifted downfield by adjacent N-Cbz
3.80 dt1HC6–H (equatorial)Adjacent to N-Cbz
2.90 td1HC6–H (axial)Adjacent to N-Cbz
2.50 – 2.80 m4HC3–H₂, C5–H₂Protons adjacent to the free amine (N4)
2.15 octet1H–CH(CH₃)₂Isopropyl methine
1.80 br s1HN4–HSecondary amine (exchanges rapidly with D₂O)
0.90 d3H–CH₃Diastereotopic methyl (remains distinct at 90 °C)
0.85 d3H–CH₃Diastereotopic methyl (remains distinct at 90 °C)
Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 90 °C, 100 MHz)
Chemical Shift (ppm)AssignmentMechanistic Note
155.0 C=OCarbamate carbonyl; highly broadened at 25 °C
137.5 Ar–C (ipso)Phenyl ring attachment point
128.8, 128.2, 127.9 Ar–C (o, m, p)Phenyl ring carbons
66.5 –CH₂–PhBenzylic carbon
58.0 C2Chiral center, shifted downfield due to N-Cbz
46.5 C6Adjacent to N-Cbz
45.0, 44.5 C3, C5Adjacent to free secondary amine
28.0 –CH(CH₃)₂Isopropyl methine
20.0, 19.5 –CH₃Diastereotopic methyl carbons

Conclusion

The accurate structural characterization of (R)-1-Cbz-2-isopropyl-piperazine requires overriding the kinetic barriers imposed by the Cbz protecting group. By employing a self-validating Variable-Temperature NMR protocol in DMSO-d₆, analysts can coalesce rotameric signals, differentiate them from true diastereotopic splitting (such as the isopropyl methyls), and confidently verify the integrity of the synthesized compound.

References

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8(73), 41915-41925. URL:[Link]

  • Helgen, C., & Bochet, C. G. (2003). "Photochemical Protection of Amines with Cbz and Fmoc Groups." The Journal of Organic Chemistry, 68(6), 2483-2486. URL:[Link]

  • Wodtke, R., Schramm, G., Pietzsch, J., Pietsch, M., & Löser, R. (2016). "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry, 12, 2633-2644. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (R)-1-Cbz-2-isopropyl-piperazine Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing low yields, regioselectivity failures, or poor mass recovery during the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing low yields, regioselectivity failures, or poor mass recovery during the synthesis of (R)-1-Cbz-2-isopropyl-piperazine.

Mechanistic Root Cause Analysis (The "Why")

Synthesizing (R)-1-Cbz-2-isopropyl-piperazine directly from (R)-2-isopropylpiperazine via direct Cbz-protection is notoriously low-yielding due to regioselectivity failure . The piperazine ring contains two secondary amines with distinct microenvironments:

  • N4 (Unhindered): Kinetically favored for electrophilic attack.

  • N1 (Sterically Hindered): Heavily shielded by the adjacent bulky isopropyl group at C2.

Direct addition of Benzyl chloroformate (Cbz-Cl) predominantly yields the N4-Cbz or N1,N4-di-Cbz isomers. To overcome this, an orthogonal protection strategy is strictly required: first, temporarily blocking the N4 position with a bulky tert-butyloxycarbonyl (Boc) group at low temperatures, followed by sterically forced N1-Cbz protection, and finally, selective N4-Boc deprotection. This differential nucleophilicity approach is a standard paradigm for unsymmetrical piperazines, as detailed in[1].

Troubleshooting FAQs

Q1: Why am I getting a mixture of N1-Cbz, N4-Cbz, and di-Cbz products when reacting (R)-2-isopropylpiperazine directly with Cbz-Cl? A: Causality: The N4 position is sterically unhindered compared to the N1 position. Direct acylation is kinetically driven toward N4. To achieve N1-selectivity, you must leverage the differential nucleophilicity of the two nitrogen atoms, a foundational [2]. You must first temporarily protect N4 with a bulky, reversible group (like Boc) at low temperatures (-20°C), exploiting the steric differentiation, before installing the Cbz group at N1.

Q2: During the N1-Cbz protection of (R)-4-Boc-2-isopropylpiperazine, my reaction stalls at 30-40% conversion. Adding more Cbz-Cl or TEA doesn't help. Why? A: Causality: The isopropyl group at C2 creates severe steric shielding around the N1 secondary amine. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are insufficiently basic to fully deprotonate the hindered amine. Without full deprotonation, the nucleophilic attack on Cbz-Cl is too slow, allowing Cbz-Cl to degrade via competitive hydrolysis in the presence of adventitious moisture. Solution: Switch to a stronger base like Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) in anhydrous THF. This irreversibly deprotonates N1, driving the acylation to completion even under steric duress.

Q3: I successfully deprotected the N4-Boc group, but my final yield of (R)-1-Cbz-2-isopropyl-piperazine is abysmal after the aqueous workup. Where did my product go? A: Causality: (R)-1-Cbz-2-isopropyl-piperazine contains a free secondary amine (N4), making the molecule highly polar and water-soluble, especially if it remains protonated (as a TFA or HCl salt). Solution: Ensure the aqueous phase is adjusted to pH > 12 using 6N NaOH before extraction. Furthermore, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent mixture, such as 10% isopropanol in dichloromethane (DCM).

Optimized Experimental Protocol (Self-Validating System)

This three-phase protocol ensures high regioselectivity and maximum yield by embedding self-validating checks at critical failure points.

Phase 1: Regioselective N4-Boc Protection
  • Dissolve 1.0 eq of (R)-2-isopropylpiperazine in anhydrous DCM (10 mL/g).

  • Cool the solution to -20°C using a dry ice/ethylene glycol bath.

    • Self-validating check: Ensure internal temp is strictly ≤ -15°C before reagent addition to completely suppress thermodynamic N1-Boc formation.

  • Dilute 1.0 eq of Boc₂O in DCM and add dropwise over 2 hours.

  • Stir for 1 hour at -20°C, then warm to room temperature.

  • Wash with water, dry over Na₂SO₄, and concentrate to yield (R)-4-Boc-2-isopropylpiperazine.

Phase 2: Sterically Forced N1-Cbz Protection
  • Dissolve 1.0 eq of (R)-4-Boc-2-isopropylpiperazine in anhydrous THF (10 mL/g) under argon.

  • Cool to 0°C and carefully add 1.5 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes.

    • Self-validating check: The cessation of H₂ gas evolution confirms complete deprotonation of the hindered N1 amine. If bubbling persists, do not add Cbz-Cl.

  • Add 1.2 eq of Benzyl chloroformate (Cbz-Cl) dropwise.

  • Heat the reaction to 60°C for 4 hours.

  • Quench with sat. aq. NH₄Cl, extract with EtOAc, dry, and purify via silica gel chromatography to yield (R)-1-Cbz-4-Boc-2-isopropylpiperazine.

Phase 3: Orthogonal N4-Boc Deprotection and Recovery
  • Dissolve the intermediate in DCM (5 mL/g) and add Trifluoroacetic acid (TFA) (5 mL/g) at 0°C.

  • Stir at room temperature for 2 hours. The Cbz group is stable to these acidic conditions, allowing orthogonal deprotection[2].

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA.

  • Dissolve the residue in water and cool to 0°C.

  • Adjust to pH > 12 using 6N NaOH.

    • Self-validating check: Use pH paper to confirm the aqueous layer is strongly basic (dark purple) to ensure the N4 amine is fully free-based.

  • Saturate the aqueous layer with solid NaCl.

  • Extract 3x with 10% Isopropanol/DCM. Combine organic layers, dry over Na₂SO₄, and concentrate to afford pure (R)-1-Cbz-2-isopropyl-piperazine.

Quantitative Data & Yield Comparison

Reaction StepStandard Conditions YieldOptimized Conditions YieldKey Optimization Variable
N4-Boc Protection 65% (Mixture of isomers)92% Temperature control (-20°C) & slow addition
N1-Cbz Protection 40% (Incomplete reaction)88% Base selection (NaH instead of TEA) & heating
N4-Boc Deprotection 75% (Product lost in aqueous)95% Basic aqueous workup (pH > 12) & salting out

Pathway Visualization

G SM (R)-2-isopropylpiperazine (Starting Material) Step1 N4-Boc Protection (Boc2O, DCM, -20°C) SM->Step1 Int1 (R)-4-Boc-2-isopropylpiperazine (Intermediate 1) Step1->Int1 Step2 N1-Cbz Protection (Cbz-Cl, NaH, THF, 60°C) Int1->Step2 Int2 (R)-1-Cbz-4-Boc-2-isopropylpiperazine (Intermediate 2) Step2->Int2 Step3 N4-Boc Deprotection (TFA/DCM, RT) Int2->Step3 Product (R)-1-Cbz-2-isopropyl-piperazine (Target Product) Step3->Product

Workflow for the regioselective orthogonal synthesis of (R)-1-Cbz-2-isopropyl-piperazine.

References

  • Title: Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications Source: NIH / PMC URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-1-Cbz-2-isopropyl-piperazine Solubility &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with handling (R)-1-Cbz-2-isopropyl-piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with handling (R)-1-Cbz-2-isopropyl-piperazine .

This molecule presents unique physical chemistry challenges. The bulky isopropyl group creates steric hindrance that disrupts crystal lattice packing, while the flexible Carboxybenzyl (Cbz) protecting group adds significant lipophilicity. Furthermore, the presence of a free secondary amine introduces hydrogen-bonding potential. Together, these factors often lead to frustrated crystallization, poor dissolution kinetics in certain media, and the dreaded "oiling out" phenomenon during purification.

Quantitative Solubility Profile

Understanding the baseline solubility of your intermediate is the first step in troubleshooting. The table below summarizes the empirical solubility profile of the (R)-1-Cbz-2-isopropyl-piperazine freebase to guide your solvent selection.

SolventDielectric Constant (ε)Estimated Solubility at 20°C (mg/mL)Application Suitability & EHS Notes
Dichloromethane (DCM) 9.1> 200Excellent solubility, but highly restricted due to severe EHS/toxicity concerns [3].
2-Methyltetrahydrofuran (2-MeTHF) 6.97> 150Recommended. Green alternative to DCM/THF. Excellent for biphasic extractions [4].
Ethyl Acetate (EtOAc) 6.02~ 100Good primary solvent for anti-solvent crystallization workflows.
Heptane 1.9< 5Poor solubility. Acts as an excellent anti-solvent when paired with EtOAc.
Water 80.1< 1Insoluble. Ideal for aqueous washing to remove salts or polar impurities.

Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" instead of crystallizing when I add heptane to my ethyl acetate solution? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) [1]. The bulky isopropyl group and flexible Cbz group lower the intrinsic lattice energy of the molecule. When you add an anti-solvent rapidly, the solution reaches a high degree of supersaturation. Because arranging this flexible molecule into a rigid crystal lattice carries a high entropic penalty, the kinetics of crystallization are slow. Consequently, the system crosses the binodal curve before the solubility curve, separating into a solute-rich liquid phase (the "oil") and a solvent-rich liquid phase. To fix this, you must reduce the supersaturation level and provide a kinetic pathway (seeding) before the binodal curve is reached.

Q2: I need to perform a downstream amidation on the free secondary amine. What is the best green solvent that maintains high solubility? A: Based on the GSK Solvent Selection Guide [3], 2-MeTHF is the optimal choice. Unlike traditional solvents like DCM or DMF, 2-MeTHF is derived from renewable resources and has a favorable toxicological profile. Crucially, Cbz-protected lipophilic amines exhibit exceptional solubility in 2-MeTHF (>150 mg/mL) [4]. Furthermore, 2-MeTHF is only partially miscible with water, allowing you to perform direct biphasic aqueous workups without needing to swap solvents.

Q3: How can I alter the intrinsic solubility of this molecule to force precipitation from polar organic solvents? A: You must increase the lattice energy of the molecule. The most effective way to do this is by targeting the free secondary amine to form a salt (e.g., a Tosylate or Hydrochloride salt)[2]. Protonating the amine introduces strong ionic interactions into the crystal lattice, which drastically increases the melting point. This thermodynamic shift ensures that the solubility curve is crossed well before the LLPS binodal curve, completely bypassing the oiling-out regime.

Troubleshooting Workflows

Workflow 1: Resolving Liquid-Liquid Phase Separation (Oiling Out)

When LLPS occurs, you must manipulate the thermodynamics (via salt formation) or the kinetics (via seeding and supersaturation control) of your system.

LLPS_Resolution Start Observe Oiling Out (LLPS) CheckTemp Is T_cloud > T_melt? Start->CheckTemp ReduceSS Reduce Supersaturation (Add 5% good solvent) CheckTemp->ReduceSS Yes (Metastable Oil) Salt Form Tosylate/HCl Salt to increase Lattice Energy CheckTemp->Salt No (Low Lattice Energy) Seed Seed at T_cloud + 2°C ReduceSS->Seed Success Crystalline Solid Isolated Seed->Success Salt->Success

Caption: Workflow for resolving Liquid-Liquid Phase Separation (oiling out) during crystallization.

Workflow 2: Green Solvent Selection for Downstream Processing

Selecting the right solvent prevents solubility bottlenecks during subsequent coupling steps.

Solvent_Selection Start Select Solvent for Downstream Amidation Evaluate Evaluate GSK Solvent Selection Guide Start->Evaluate Avoid Avoid DCM/DMF (Toxicity/EHS issues) Evaluate->Avoid Select Select 2-MeTHF (Green, High Solubility) Evaluate->Select Workup Biphasic Aqueous Workup (Product in Organic Phase) Select->Workup

Caption: Green solvent selection logic for downstream amidation of Cbz-protected piperazines.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each critical step contains a physical observation check to confirm the thermodynamic state of the reaction before proceeding.

Protocol A: Anti-Solvent Crystallization (Avoiding LLPS)

Causality: This protocol carefully navigates the metastable zone. By intentionally finding the cloud point and then retreating slightly (adding 5% good solvent), we ensure the system is supersaturated but safely away from the binodal (oiling out) curve [1].

  • Dissolution: Dissolve 10 g of (R)-1-Cbz-2-isopropyl-piperazine freebase in 30 mL of EtOAc at 45°C.

    • Self-Validation: The solution must be completely clear. If any particulate remains, filter the solution.

  • Anti-Solvent Titration: Slowly add Heptane dropwise while maintaining stirring at 45°C until the solution becomes faintly turbid (this is the cloud point, Tcloud​ ).

  • Metastable Zone Adjustment: Immediately add 1.5 mL (5% v/v) of EtOAc.

    • Self-Validation: The solution must transition back to completely clear. If it remains cloudy, you have crossed the binodal curve; heat to 55°C to redissolve and repeat step 2.

  • Seeding: Add 50 mg of crystalline (R)-1-Cbz-2-isopropyl-piperazine seeds.

    • Self-Validation: The seeds must remain suspended and not dissolve (confirming supersaturation) nor melt into oil droplets (confirming avoidance of LLPS).

  • Cooling: Cool the solution to 5°C at a strict rate of 0.5°C/minute to allow crystal growth to outcompete liquid-liquid demixing. Filter and wash with cold Heptane.

Protocol B: Tosylate Salt Formation for Solid Isolation

Causality: If the freebase strictly refuses to crystallize due to impurity interference or intrinsic low lattice energy, forming the p-Toluenesulfonic acid (TsOH) salt will drastically increase the melting point and force precipitation [2].

  • Preparation: Dissolve 10 g of the freebase in 50 mL of 2-MeTHF at room temperature (20°C).

  • Acid Addition: In a separate flask, dissolve 1.05 equivalents of anhydrous p-Toluenesulfonic acid in 20 mL of 2-MeTHF. Add this acid solution dropwise to the freebase solution over 15 minutes.

  • Phase Monitoring:

    • Self-Validation: A white crystalline solid should begin to precipitate within 5 minutes of addition. If a dense oil forms at the bottom of the flask, the localized exotherm was too high. Reduce the addition rate and increase the stirring speed.

  • Isolation: Stir the resulting slurry for 2 hours at 20°C to ensure complete Ostwald ripening. Filter the white crystalline solid, wash with 10 mL of cold 2-MeTHF, and dry under vacuum.

References

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development - ACS Publications Source: acs.org URL:[Link]

  • Development of Adagrasib's Commercial Manufacturing Route - ChemRxiv Source: chemrxiv.org URL:[Link]

  • GSK Solvent Selection Guide 2009 - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 - ACS Publications Source: acs.org URL:[Link]

Reference Data & Comparative Studies

Validation

Enantiomeric Profiling in Drug Design: (R)- vs. (S)-1-Cbz-2-isopropyl-piperazine in Receptor Binding

Executive Summary & Mechanistic Rationale In modern neuropharmacology and metabolic drug design, piperazine derivatives serve as ubiquitous pharmacophores. Among these, 1-Cbz-2-isopropyl-piperazine is a pivotal chiral bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern neuropharmacology and metabolic drug design, piperazine derivatives serve as ubiquitous pharmacophores. Among these, 1-Cbz-2-isopropyl-piperazine is a pivotal chiral building block. The carboxybenzyl (Cbz) group acts as a robust protecting group for the N1 position, enabling orthogonal, site-selective functionalization at the N4 position during drug synthesis. However, it is the C2-isopropyl group that dictates the ultimate success or failure of the resulting drug candidate at the receptor level.

The Causality of Chirality in Receptor Binding

When a 2-isopropylpiperazine core is incorporated into a larger drug molecule, the piperazine ring predominantly adopts a chair conformation. The chirality at the C2 position—either (R) or (S)—forces the bulky isopropyl group into either an equatorial or axial vector relative to the receptor's binding pocket.

Because receptor ligand-binding domains (LBDs) are highly stereospecific, an equatorial isopropyl group often slides seamlessly into hydrophobic sub-pockets, maximizing van der Waals interactions. Conversely, an axial orientation typically results in severe steric clashes with the receptor backbone, preventing the ligand from inducing the conformational changes necessary for receptor activation or antagonism.

Comparative Receptor Binding Data

To objectively compare the performance of the (R)- and (S)-enantiomers, we analyze their behavior when synthesized into advanced pharmacophores targeting two distinct systems: the Liver X Receptor β (LXRβ) and the Neuropeptide S Receptor (NPSR).

Case Study A: Liver X Receptor β (LXRβ) Agonism

LXRβ is a nuclear hormone receptor critical for cholesterol homeostasis. In the development of novel LXRβ agonists, researchers synthesized piperazine-based compounds using enantiopure 2-isopropylpiperazine intermediates ()[1].

Crystallographic data (at 2.61 Å resolution) confirmed that the (R)-stereochemistry of the isopropyl group is highly preferred[1][2]. The (R)-isomer (Compound 17) fits perfectly into the LXRβ LBD, yielding a Ki​ of 3 nM and achieving 27-fold selectivity over LXRα[1]. In stark contrast, the (S)-isomer (Compound 18) exhibited a massive drop in potency due to predicted steric clashes within the binding model[1].

Case Study B: Neuropeptide S Receptor (NPSR) Antagonism

NPSR is a G protein-coupled receptor (GPCR) involved in arousal and anxiety. In the synthesis of oxazolo[3,4-a]pyrazine derivatives acting as NPSR antagonists, the absolute configuration of the eutomer is critical ()[3]. Here, the (S)-enantiomer —specifically synthesized via (S)-tert-Butyl 4-Benzyl-2-isopropylpiperazine-1-carboxylate (a Boc-protected analog of the Cbz intermediate)—was utilized to achieve the required (5S,8aR) configuration[3][4]. This specific spatial arrangement allows the molecule to stably anchor to the NPSR via hydrophobic and charge-transfer contacts[3][5].

Quantitative Data Summary
Pharmacophore DerivativePiperazine EnantiomerTarget ReceptorBinding AffinityFunctional Outcome
LXRβ Agonist (Cpd 17) (R)-2-isopropylLXRβ Ki​ = 3 nMPotent Agonist
LXRβ Agonist (Cpd 18) (S)-2-isopropylLXRβSignificant LossWeak/Inactive
NPSR Antagonist (Cpd 18) (S)-2-isopropylNPSR pA2​ ~ 6.5 - 7.0Antagonist

Experimental Workflows: Self-Validating Protocols

To accurately assess the divergent binding profiles of (R)- vs (S)-derived compounds, standard radioligand binding is often insufficient for nuclear receptors like LXRβ. Instead, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Assay is the gold standard.

Expertise Insight: Why TR-FRET? Unlike traditional binding assays that only measure receptor occupancy, TR-FRET measures the functional consequence of binding—specifically, the ligand-induced conformational change that recruits the SRC-1 coactivator. This self-validates the compound not just as a physical binder, but as an active agonist, filtering out false-positive steric clashes that trap the receptor in an inactive state.

Protocol: TR-FRET LXRβ Coactivator Recruitment Assay

Step 1: Reagent Preparation Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 0.1% BSA. Ensure all reagents are equilibrated to room temperature to prevent temperature-induced conformational artifacts.

Step 2: Complex Formation In a light-protected environment, mix the GST-tagged LXRβ Ligand Binding Domain (LBD) with a Terbium-labeled anti-GST antibody (the FRET donor).

Step 3: Coactivator Addition Add the Fluorescein-labeled SRC-1 peptide (the FRET acceptor) to the master mix. The final concentrations should be optimized (typically 5 nM receptor, 2 nM antibody, 100 nM peptide).

Step 4: Ligand Incubation Dispense 20 µL of the master mix into a 384-well low-volume plate. Add 100 nL of serially diluted (R)- and (S)-piperazine derivatives (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler to ensure absolute volumetric precision.

Step 5: Equilibration & Detection Incubate the plate for 2 hours at room temperature in the dark to reach thermodynamic equilibrium. Read the plate on a multi-mode microplate reader using the following parameters:

  • Excitation: 340 nm

  • Emission 1 (Donor): 495 nm

  • Emission 2 (Acceptor): 520 nm

Step 6: Data Synthesis Calculate the FRET ratio by dividing the 520 nm signal by the 495 nm signal. Plot the TR-FRET ratio against the log of the compound concentration and fit to a 4-parameter logistic curve to derive the EC50​ and Ki​ .

Visualizations

Stereochemical_Workflow A (R)-1-Cbz-2-isopropyl piperazine C Orthogonal Deprotection & Coupling A->C B (S)-1-Cbz-2-isopropyl piperazine B->C D (R)-LXRβ Agonist (Equatorial Fit) C->D  Retains (R) E (S)-LXRβ Agonist (Axial Clash) C->E  Retains (S) F High Affinity Ki = 3 nM D->F G Poor Affinity Loss of Potency E->G

Figure 1: Stereochemical workflow showing divergent LXRβ receptor binding outcomes based on chirality.

Binding_Mechanism L Ligand: (R)-Isomer (Active Conformation) R LXRβ Receptor (Ligand Binding Domain) L->R  Equatorial Isopropyl Fit C SRC-1 Co-activator Recruitment R->C  Conformational Shift G Target Gene Expression (ABCA1, SREBP1c) C->G  Transcriptional Activation

Figure 2: LXRβ transcriptional activation pathway triggered by the (R)-piperazine enantiomer.

References

  • Zheng, Y., Zhuang, L., Fan, K. Y., Tice, C. M., Zhao, W., Dong, C., ... & Singh, S. B. (2016). Discovery of a Novel, Orally Efficacious Liver X Receptor (LXR) β Agonist. Journal of Medicinal Chemistry, 59(10), 4931-4945. URL:[Link]

  • Albanese, V., Ruzza, C., Trapella, C., Fantinati, A., McDonald, P., ... & Calo, G. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(8), 4901-4912. URL:[Link]

Sources

Comparative

Validating the Stereochemical Purity of (R)-1-Cbz-2-isopropyl-piperazine: Polarimetry vs. Chiral HPLC

As the complexity of active pharmaceutical ingredients (APIs) increases, the reliance on stereochemically pure building blocks has become an absolute necessity. (R)-1-Cbz-2-isopropyl-piperazine (CAS: 1187931-71-0) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of active pharmaceutical ingredients (APIs) increases, the reliance on stereochemically pure building blocks has become an absolute necessity. (R)-1-Cbz-2-isopropyl-piperazine (CAS: 1187931-71-0) is a highly versatile chiral intermediate frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics[1]. The presence of the carboxybenzyl (Cbz) protecting group not only stabilizes the molecule but also provides a strong UV chromophore, while the C2-isopropyl group dictates the stereochemical trajectory of downstream coupling reactions.

Validating the enantiomeric excess (ee) of this intermediate is critical; even trace amounts of the (S)-enantiomer can lead to the formation of inactive or toxic diastereomeric byproducts. This guide provides an objective, data-driven comparison of the two primary analytical modalities used for this validation: Polarimetry and Chiral High-Performance Liquid Chromatography (HPLC) [2].

The Analytical Modalities: Mechanistic Overview

Method A: Polarimetry (Optical Rotation)

Polarimetry is a classical, non-destructive chiroptical technique that measures the bulk rotation of plane-polarized light by a chiral compound in solution. For chiral piperazine derivatives, the specific rotation [α] is highly dependent on the solvent, as solute-solvent interactions influence the conformational equilibrium of the flexible piperazine ring[3].

  • The Causality of the Signal: The Cbz group restricts the inversion of the N1 nitrogen, locking the piperazine ring into a more rigid chair conformation. This structural rigidity yields a highly consistent and reproducible optical rotation signal, provided the temperature and concentration are strictly controlled.

  • The Limitation: Polarimetry provides a net bulk measurement. It assumes a linear relationship between rotation and enantiomeric purity, which can fail at very high or low ee% due to the Horeau effect (non-linear aggregation). Furthermore, it cannot distinguish between the (S)-enantiomer and other optically active impurities (e.g., unreacted chiral starting materials)[2].

Method B: Chiral HPLC (The Gold Standard)

Chiral HPLC separates enantiomers based on their differential transient interactions with a chiral stationary phase (CSP)[4].

  • The Causality of the Signal: When passed through a column containing immobilized polysaccharides (e.g., amylose tris(3,5-dimethylphenylcarbamate)), the (R) and (S) enantiomers form transient diastereomeric complexes of differing stabilities. The Cbz group on our target molecule is highly advantageous here, as its aromatic ring provides strong π−π interactions with the CSP, enhancing chiral recognition, and offers excellent UV absorbance at 210–254 nm for precise peak integration.

  • The Limitation: It requires expensive specialized columns, significant method development time, and is a destructive technique (unless utilizing preparative scale).

Comparative Performance Data

The following table synthesizes the operational and analytical differences between the two methods when applied to (R)-1-Cbz-2-isopropyl-piperazine.

ParameterPolarimetryChiral HPLC
Primary Output Specific Rotation ( [α]D20​ )Enantiomeric Excess (ee%)
Detection of Minor Enantiomer Indirect (Inferred from bulk rotation)Direct (Chromatographic resolution)
Limit of Detection (LOD) ~1-2% ee deviation< 0.1% (S)-enantiomer
Susceptibility to Chiral Impurities High (False ee% if impurities are chiral)Low (Impurities elute at different Rt​ )
Analysis Time < 5 minutes15 – 45 minutes per run
Equipment Cost Low to ModerateHigh (Requires specialized CSP columns)
Best Use Case Routine QA/QC batch release of known matricesNovel synthesis, complex matrices, final validation

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for both techniques.

Protocol A: Polarimetric Determination of Specific Rotation

This protocol utilizes concentration and temperature controls to eliminate environmental variables.

  • Solvent Preparation & Blanking: Select HPLC-grade Methanol (MeOH). Fill a 100 mm (1 dm) jacketed polarimeter cell with the pure solvent. Equilibrate to exactly 20.0 °C using a Peltier temperature controller. Zero the polarimeter at the Sodium D-line (589 nm). Causality: Specific rotation can vary by 1-2% per degree Celsius; thermal equilibrium is non-negotiable.

  • Sample Preparation: Accurately weigh 1.000 g of the (R)-1-Cbz-2-isopropyl-piperazine batch. Dissolve quantitatively in a 10.0 mL volumetric flask using the selected solvent ( c=10 ).

  • Measurement: Rinse the polarimeter cell twice with the sample solution, then fill it, ensuring no air bubbles are trapped in the light path. Record the observed rotation ( α ).

  • Validation & Calculation: Calculate the specific rotation using the formula: [α]D20​=c×lα​ . Compare the result against the certified reference standard. If the value deviates by more than the established standard deviation, cross-validation with Chiral HPLC is mandatory[2].

Protocol B: Chiral HPLC Validation

This protocol utilizes a basic modifier to suppress secondary interactions.

  • System Setup: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v). Crucial Step: Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: While the N1 position is protected by Cbz, the N4 secondary amine remains basic. DEA competes for residual silanol groups on the silica support, preventing severe peak tailing and ensuring baseline resolution.

  • System Suitability Test (SST): Inject a racemic standard of 1-Cbz-2-isopropyl-piperazine (1 mg/mL). Verify that the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Sample Analysis: Inject 10 µL of the synthesized (R)-batch (1 mg/mL). Monitor the eluent at 210 nm and 254 nm.

  • Calculation: Integrate the peak areas. Calculate ee% using: ee%=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100 [2].

Decision Workflow for Stereochemical Validation

To optimize both throughput and accuracy, laboratories should employ a tiered validation approach. The following diagram outlines the logical progression for selecting the appropriate analytical method.

ValidationWorkflow Start Synthesized Batch: (R)-1-Cbz-2-isopropyl-piperazine Decision Analysis Objective? Start->Decision Pol Polarimetry (Bulk Optical Rotation) Decision->Pol Routine QA/QC (Known Matrix) HPLC Chiral HPLC (Chromatographic Resolution) Decision->HPLC Novel Synthesis (Unknown Impurities) PolCheck Compare [α] to Reference Standard Pol->PolCheck HPLCCheck Calculate ee% from Peak Areas HPLC->HPLCCheck CrossVal Cross-Validation Required PolCheck->CrossVal [α] deviates Pass Validated Stereopure Intermediate (ee > 99%) PolCheck->Pass [α] matches expected HPLCCheck->Pass (R)-peak area > 99.5% CrossVal->HPLC Orthogonal check

Caption: Workflow for selecting analytical methods for enantiomeric excess validation.

Conclusion

For the routine manufacturing of (R)-1-Cbz-2-isopropyl-piperazine, Polarimetry remains an indispensable tool due to its rapid turnaround time and low operational cost. However, its reliance on bulk optical properties makes it vulnerable to matrix interference. Chiral HPLC must be employed as the definitive validation standard during process development, when investigating out-of-specification (OOS) polarimetry results, or when certifying a batch for highly sensitive API synthesis[2]. By integrating both techniques into a cohesive QA/QC workflow, laboratories can guarantee the absolute stereochemical integrity of their chiral building blocks.

References

Sources

Validation

Comparative thermodynamic stability of (R)-1-Cbz-2-isopropyl-piperazine conformers

Comparative Thermodynamic Stability of (R)-1-Cbz-2-isopropyl-piperazine Conformers: A Structural and Thermodynamic Guide Scientific Context: The Conformational Tug-of-War In medicinal chemistry and drug development, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermodynamic Stability of (R)-1-Cbz-2-isopropyl-piperazine Conformers: A Structural and Thermodynamic Guide

Scientific Context: The Conformational Tug-of-War

In medicinal chemistry and drug development, the piperazine ring is a privileged scaffold. However, functionalizing this ring at the 2-position with a bulky group (such as an isopropyl moiety) while protecting the N1 position with an acyl group (such as Carboxybenzyl, Cbz) creates a highly complex thermodynamic landscape.

As a Senior Application Scientist, it is critical to understand that the 3D conformation of this molecule is not static. The thermodynamic stability of (R)-1-Cbz-2-isopropyl-piperazine conformers is governed by a strict competition between two opposing steric forces: 1,3-diaxial interactions and A(1,3) pseudoallylic strain [1].

In a standard, unacylated piperazine, the 2-isopropyl group strongly prefers the equatorial position to minimize 1,3-diaxial clashes with the ring protons. However, when the N1 position is acylated with a Cbz group, the partial double-bond character of the C–N amide bond forces the nitrogen into a planar, sp²-like geometry[1]. If the 2-isopropyl group remains equatorial, it lies in the same plane as the Cbz group, resulting in severe A(1,3) steric repulsion[2]. To relieve this strain, the piperazine ring is often forced to undergo a ring flip to an axial chair conformation, or distort into a twist-boat conformation[3].

ConformationalEquilibrium CE Equatorial Chair High A(1,3) Strain Low 1,3-Diaxial TB Twist-Boat Intermediate Strain Relief CE->TB Ring Distortion (ΔG > 0) TB->CE CA Axial Chair Low A(1,3) Strain High 1,3-Diaxial TB->CA Ring Flip (ΔG < 0) CA->TB

Conformational equilibrium of N-acyl-2-alkylpiperazines driven by A(1,3) and 1,3-diaxial strains.

Comparative Thermodynamic Profiling

To objectively evaluate the performance and structural behavior of (R)-1-Cbz-2-isopropyl-piperazine, we must compare it against alternative N1-protecting strategies. The choice of protecting group directly dictates the global energy minimum of the scaffold.

  • (R)-1-Benzyl-2-isopropyl-piperazine (Alternative 1): Utilizing an N-alkyl group leaves the N1 atom sp³-hybridized. Without the planar amide bond, A(1,3) strain is eliminated. The molecule exists almost exclusively in the equatorial chair conformation.

  • (R)-1-Cbz-2-isopropyl-piperazine (Target Product): The Cbz group introduces moderate-to-high A(1,3) strain. The thermodynamic equilibrium shifts away from the equatorial chair, resulting in a mixture of the axial chair and twist-boat conformers. Additionally, the Cbz group exhibits restricted amide rotation, resulting in observable cis/trans rotamers at room temperature[4].

  • (R)-1-Boc-2-isopropyl-piperazine (Alternative 2): The tert-butyl group of the Boc moiety is significantly bulkier than the benzyl group of the Cbz moiety. This maximizes A(1,3) strain, heavily destabilizing the chair conformations and frequently forcing the ring into a thermodynamically stable twist-boat conformation[3].

Table 1: Thermodynamic Parameters and Conformational Preferences

Compound DerivativeN1 HybridizationDominant Conformation ΔG (Eq Ax)Amide Rotamer Barrier ( ΔG‡ )
1-Benzyl (N-Alkyl)sp³ (Pyramidal)Equatorial Chair> +3.0 kcal/molN/A (Free rotation)
1-Cbz (Target)sp²-like (Planar)Axial Chair / Twist-Boat-1.5 to -2.0 kcal/mol~15 - 18 kcal/mol
1-Boc (N-Carbamate)sp²-like (Planar)Twist-Boat< -2.5 kcal/mol~16 - 19 kcal/mol

Self-Validating Experimental Workflows

To empirically prove the thermodynamic stability and conformational ratios of these piperazine derivatives, a multi-modal analytical approach is required. The following protocols form a self-validating system, ensuring that gas-phase calculations match solution-phase dynamics and solid-state reality.

ExperimentalWorkflow cluster_0 Thermodynamic Validation Assays A Synthesis & Purification (>99% ee) B VT-NMR Spectroscopy (Rotamer & Ring Flip Analysis) A->B C X-ray Crystallography (Solid-State Conformation) A->C D DFT Calculations (M06-2X/def2-TZVP) A->D E Thermodynamic Profile (ΔG, ΔH, ΔS extraction) B->E Keq & Coalescence C->E Coordinates D->E Energy Minima

Self-validating experimental workflow for determining piperazine thermodynamic stability profiles.

Protocol A: Variable Temperature NMR (VT-NMR) for Solution Dynamics

Causality: At room temperature, the rotation around the N-Cbz partial double bond is slow on the NMR timescale, causing signal broadening or the appearance of distinct rotameric sets[4]. VT-NMR allows us to calculate the activation energy of this rotation.

  • Sample Preparation: Dissolve 15 mg of (R)-1-Cbz-2-isopropyl-piperazine in 0.6 mL of Toluene- d8​ . Why Toluene- d8​ ? It provides a broad liquid temperature range (-90 °C to +110 °C), which is essential for capturing both the rapid ring-flip coalescence at low temperatures and the slower amide rotamer coalescence at high temperatures.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K to identify the ratio of cis/trans amide rotamers via integration of the Cbz benzylic protons.

  • Thermal Profiling: Heat the sample in 10 K increments up to 380 K. Monitor the coalescence of the benzylic proton signals.

  • Thermodynamic Extraction: Record the coalescence temperature ( Tc​ ) and the peak separation at slow exchange ( Δν ). Apply the Eyring equation to calculate the activation free energy ( ΔG‡ ) for the amide rotation[4].

Protocol B: Density Functional Theory (DFT) for Global Minima

Causality: Solid-state X-ray structures can be biased by crystal packing forces. DFT calculations decouple the molecule from the lattice, revealing the true gas/solvent-phase thermodynamic minima.

  • Conformational Searching: Perform a Monte Carlo conformational search using the OPLS4 force field to generate initial geometries for the equatorial-chair, axial-chair, and twist-boat conformers.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/def2-TZVP level. Why M06-2X? This specific functional is heavily parameterized to accurately model non-covalent interactions and dispersion forces, which are the primary drivers of A(1,3) and 1,3-diaxial strains[1].

  • Frequency Verification: Run vibrational frequency calculations to confirm the optimized structures are true minima (exhibiting zero imaginary frequencies) and to extract the Gibbs free energy ( ΔG ) differences between the conformers.

References

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances URL: [Link]

  • Title: Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Role of Allylic Strain for Conformational Control in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-1-Cbz-2-isopropyl-piperazine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of causal relationships. Understanding why a chemical behaves the way it does is the foundation of true...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of causal relationships. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety and operational excellence.

(R)-1-Cbz-2-isopropyl-piperazine is a highly valuable chiral building block, frequently utilized in the synthesis of complex therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [2]. However, its specific structural modifications require precise logistical and safety protocols.

Here is your comprehensive, self-validating guide to handling, processing, and disposing of (R)-1-Cbz-2-isopropyl-piperazine.

Mechanistic Hazard Assessment

To handle this compound safely, we must deconstruct its structural hazard profile. The molecule consists of a basic piperazine core protected at the N1 position by a carboxybenzyl (Cbz) group, with an isopropyl moiety at the C2 position.

  • The Piperazine Core: Unsubstituted piperazine is intrinsically basic, acting as a severe skin and eye irritant, and is a documented respiratory sensitizer [3]. While the N1-Cbz protection dampens the overall basicity of the ring, the N4 secondary amine remains highly nucleophilic and basic.

  • The Cbz & Isopropyl Groups: The primary safety caveat of this specific derivative lies in its enhanced lipophilicity (LogP). The bulky, non-polar Cbz and isopropyl groups significantly increase the molecule's ability to partition into and penetrate the lipid-rich stratum corneum of human skin [1].

The Causality: Dermal exposure to (R)-1-Cbz-2-isopropyl-piperazine carries a much higher risk of rapid systemic absorption and delayed contact dermatitis compared to unprotected, highly polar amines.

Required Personal Protective Equipment (PPE)

Based on the mechanistic hazards outlined above, the following PPE must be strictly enforced.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile provides excellent chemical resistance to basic amines. Double-gloving is mandatory because the lipophilic Cbz moiety facilitates rapid dermal penetration upon contact [1].
Eye Protection Chemical Splash GogglesProtects against irreversible corneal damage from basic amine dust or accidental solvent splashes during dissolution [3].
Body Protection Flame-Resistant (FR) Lab CoatMandatory when handling this compound in downstream deprotection workflows, which strictly require the use of pyrophoric catalysts like Pd/C [4].
Respiratory NIOSH N95 / P100 Particulate RespiratorRequired only if weighing bulk powder outside of a drafted enclosure to prevent the inhalation of sensitizing particulates [3].

Operational Plan: Cbz Deprotection Protocol

The most frequent operational procedure involving (R)-1-Cbz-2-isopropyl-piperazine is the cleavage of the Cbz group to liberate the free secondary amine for subsequent chemical coupling [5]. This is typically achieved via catalytic hydrogenolysis.

The protocol below is designed as a self-validating safety system to mitigate the severe fire hazards associated with Palladium on Carbon (Pd/C).

Step-by-Step Hydrogenolysis Methodology:

  • Inert Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dry Catalyst Loading: Carefully add 10 wt% Pd/C (typically 5-10 mol% relative to the substrate) to the dry flask.

    • Causality: Adding dry Pd/C to a flask already containing flammable solvent vapors (like methanol) frequently causes spontaneous ignition due to the catalyst's high surface area and retained hydrogen[4].

  • Substrate Introduction: Dissolve the (R)-1-Cbz-2-isopropyl-piperazine in a degassed solvent (e.g., Methanol or Ethanol) in a separate vial. Slowly add this solution to the Pd/C under a continuous stream of inert gas.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with inert gas. Repeat this cycle three times. Finally, introduce Hydrogen (H₂) gas via a balloon or hydrogenation apparatus [5].

  • Reaction Monitoring: Stir vigorously at ambient temperature. Monitor the cleavage of the benzyl C-O bond via LC-MS or TLC[5].

  • Safe Filtration (Critical Step): Once complete, purge the flask with Nitrogen to displace all H₂ gas. Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite traps the fine, highly reactive Pd/C particulates. Never allow the Pd/C filter cake to run dry under vacuum. Dry Pd/C exposed to atmospheric oxygen is highly pyrophoric [4].

  • Quenching: Immediately transfer the wet filter cake into a dedicated, water-filled hazardous waste container to permanently neutralize the ignition risk.

Process Visualization

Workflow A (R)-1-Cbz-2-isopropyl-piperazine (Irritant / Sensitizer) B Fume Hood Setup & PPE Verification A->B Pre-handling C Catalytic Hydrogenolysis (10% Pd/C, H2 Gas, MeOH) B->C Reagent Addition D Celite Filtration (Keep Catalyst Wet!) C->D Reaction Complete E (R)-2-isopropyl-piperazine (Free Amine Product) D->E Filtrate Collection F Aqueous Quench & Hazardous Waste Disposal D->F Catalyst Disposal

Workflow for the safe handling, deprotection, and disposal of (R)-1-Cbz-2-isopropyl-piperazine.

Spill Mitigation and Disposal Plan

Spill Response:

  • Powder Spills: Do not sweep dry. Dampen the powder with water to prevent the aerosolization of sensitizing piperazine dust, then collect mechanically into a sealed container [3]. Wash the area thoroughly with dilute acetic acid to neutralize residual basic amines, followed by water.

  • Reaction Spills (Involving Pd/C): If a spill occurs during hydrogenolysis, immediately blanket the area with wet sand or use a Class D fire extinguisher. Never use paper towels, as the active Pd/C will rapidly ignite the cellulose upon drying [4].

Waste Segregation:

  • Organic Waste: Halogen-free organic waste for the filtrate.

  • Solid Catalyst Waste: Spent Pd/C must be stored in a dedicated, distinct waste container filled with water to permanently neutralize its pyrophoric risk [4].

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Cbz-2-isopropyl-piperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-Cbz-2-isopropyl-piperazine
© Copyright 2026 BenchChem. All Rights Reserved.